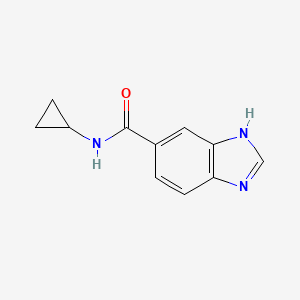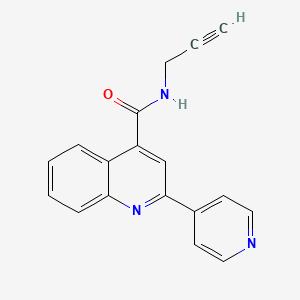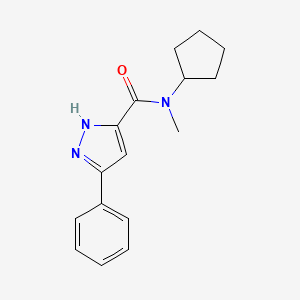
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) proteins.
Wissenschaftliche Forschungsanwendungen
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been used in various scientific research applications due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes play a crucial role in the regulation of HIF proteins, which are involved in the response to hypoxia. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can stabilize HIF proteins, leading to the activation of downstream signaling pathways. This has potential applications in various research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
Wirkmechanismus
The mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the selective inhibition of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes are responsible for the hydroxylation of proline residues in HIF proteins, leading to their degradation under normoxic conditions. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can prevent the degradation of HIF proteins, leading to their stabilization and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide have been studied in various research fields. In cancer research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Kawamura et al., 2013). In cardiovascular research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction (Bencsik et al., 2016). In neurodegenerative disease research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments include its selectivity for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, its ability to stabilize HIF proteins, and its potential applications in various research fields. However, there are also limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. One direction is the development of more selective 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential applications of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in other research fields, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide and its potential side effects in vivo.
Conclusion:
In conclusion, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has potential applications in various research fields due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. The compound has been shown to have biochemical and physiological effects in cancer research, cardiovascular research, and neurodegenerative disease research. While there are limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments, there are also several future directions for research involving the compound. Overall, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis method for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-methylphenylhydrazine to form 3-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with imidazole-1-carboxamidine to form the final product, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. The synthesis method has been described in detail in a research paper by Kawamura et al. (2013).
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-5-14(6-3-12)19-16(21)13-4-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEISEBAVMAFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)





![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)


